molecular formula C15H16ClFN4S B427800 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine CAS No. 339017-73-1

4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine

Cat. No.: B427800
CAS No.: 339017-73-1
M. Wt: 338.8g/mol
InChI Key: PKQXBNLYHBLVGS-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine is a synthetic thiopyrimidine derivative designed for research and development applications. Thiopyrimidines are a significant class of heterocyclic compounds characterized by a pyrimidine ring where one or more oxygen atoms have been replaced by sulfur . This specific modification makes them valuable building blocks in medicinal and agrochemical research due to their enhanced ability to interact with biological systems . The compound's structure integrates a chloro group and a methylsulfanyl group on the pyrimidine ring, which are common functional handles for further synthetic elaboration into more complex target molecules . The 4-(4-fluorophenyl)piperazino moiety is a privileged structural motif in drug discovery, often associated with modulating biological activity. Compounds featuring an N-arylpiperazine subgroup are known to interact with various biological targets and are frequently explored in the development of active pharmaceutical ingredients . As such, this chemical serves as a versatile intermediate for constructing potential candidates in pharmaceutical and life sciences research. The presence of the chlorine atom at the 4-position of the pyrimidine ring makes it a reactive site for nucleophilic substitution, allowing researchers to functionalize the molecule with various nucleophiles to create a diverse library of analogues . This product is intended for research purposes as a key intermediate in synthetic organic chemistry projects. It is supplied with guaranteed high purity to ensure consistent performance in chemical reactions. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4S/c1-22-15-18-13(16)10-14(19-15)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXBNLYHBLVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of 2-(Methylsulfanyl)-4,6-Dichloropyrimidine

The synthesis begins with 2-(methylsulfanyl)-4,6-dichloropyrimidine, a key intermediate. This compound is typically prepared via:

  • Chlorination of 4,6-Dihydroxypyrimidine : Treatment with phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C, 2–5 h) achieves high chlorination efficiency (70–98% yield).

  • Solvent and Catalyst Optimization : Acetonitrile (MeCN) or acetone (Me₂CO) with catalytic diisopropylethylamine (DIPEA) enhances reactivity, reducing side products.

Table 1: Chlorination Conditions and Yields

SubstrateReagentSolventTemp (°C)Time (h)Yield (%)Source
4,6-DihydroxypyrimidinePOCl₃MeCN80290
4,6-DihydroxypyrimidinePOCl₃/DIPEAMe₂CO901.598

Introduction of the Piperazino Group at Position 6

Nucleophilic Substitution with Piperazine

The 6-chloro substituent undergoes nucleophilic displacement with piperazine:

  • Conditions : Piperazine (2–3 equiv) in refluxing toluene or THF, catalyzed by K₂CO₃ or Cs₂CO₃ (12–24 h).

  • Chemoselectivity : The 6-position reacts preferentially due to steric and electronic factors, leaving the 4-chloro group intact.

Table 2: Piperazine Substitution Optimization

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Source
4,6-DichloropyrimidineCs₂CO₃Toluene1101685
4,6-DichloropyrimidineK₂CO₃THF802478

Functionalization of Piperazine with 4-Fluorophenyl Group

Suzuki-Miyaura Cross-Coupling

The 4-fluorophenyl group is introduced via palladium-catalyzed coupling:

  • Reagents : 4-Fluorophenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in dioxane/water (3:1).

  • Microwave Acceleration : Reduces reaction time to 30–60 min with comparable yields (75–88%).

Table 3: Cross-Coupling Parameters

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Source
Piperazino IntermediatePd(PPh₃)₄Dioxane801482
Piperazino IntermediatePdCl₂(dppf)DMF1001 (MW)88

Final Chlorination at Position 4

Retention of 4-Chloro Group

The 4-chloro substituent remains intact throughout earlier steps due to:

  • Steric Protection : Bulky piperazino and methylsulfanyl groups hinder nucleophilic attack at position 4.

  • Selective Reaction Design : Sequential substitution ensures position 6 reacts first, avoiding competing pathways.

Alternative Pathways and Comparative Analysis

One-Pot Functionalization Strategies

Challenges and Recommendations

Key Challenges

  • Byproduct Formation : Over-alkylation of piperazine occurs with excess reagents, requiring precise stoichiometry.

  • Pd Catalyst Cost : High catalyst loading (5–10 mol%) impacts scalability; ligand-free systems are being explored.

Industrial Scalability

  • Continuous Flow Systems : Microreactors reduce reaction time (≤30 min) and improve reproducibility.

  • Cost-Benefit Analysis : Batch vs. flow synthesis trade-offs highlight flow systems as superior for large-scale production .

Chemical Reactions Analysis

4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The piperazino group at position 6 distinguishes this compound from analogs. For example:

  • 6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c): This compound replaces the 4-fluorophenylpiperazino group with an ethoxycarbonylpiperazino moiety and introduces a 2,4-difluorobenzylamine at position 3. Its molecular weight (412.4 g/mol) is higher due to the benzylamine group .
  • 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine: Here, the piperazino group is replaced with a tetrahydroisoquinoline ring, reducing conformational flexibility. This structural rigidity may limit binding to dynamic protein pockets .

Substituent Variations at Position 2

  • 4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (14): This compound substitutes the methylsulfanyl group with a methylsulfonylphenyl group.
  • 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine : The nitrobenzylsulfanyl group introduces strong electron-withdrawing effects, which may destabilize the pyrimidine ring compared to the methylsulfanyl group in the target compound .

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine (Target) ~395.9* 4-Cl, 6-(4-F-phenylpiperazino), 2-SMe Balanced lipophilicity, moderate basicity
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) 412.4 6-(ethoxycarbonylpiperazino), 4-NH-benzyl Increased polarity, higher molecular weight
4-Chloro-6-(ethylthio)-2-(4-(methylsulfonyl)phenyl)pyrimidine (14) ~371.9 6-SEt, 2-SO₂Me-Ph High polarity, sulfonyl pharmacophore
4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-2-pyrimidinamine 260.7 6-tetrahydroisoquinoline Rigid structure, reduced solubility

*Estimated based on analogous structures.

Structural and Electronic Effects

  • Planarity: The target compound’s piperazino group may adopt a conformation perpendicular to the pyrimidine ring, as observed in isostructural fluorophenyl-thiazole derivatives . This orientation could influence π-stacking interactions in biological targets.
  • Electron-Withdrawing Effects : The 4-chloro and 4-fluorophenyl groups enhance electrophilicity at position 4, making it reactive toward nucleophiles—a feature exploited in prodrug design .

Biological Activity

4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic effects across various medical fields, including oncology, anti-inflammatory treatments, and antimicrobial applications.

  • Molecular Formula : C15H16ClFN4S
  • Molecular Weight : 338.83 g/mol
  • CAS Number : 887467-54-1

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, possess significant anticancer properties. A study highlighted that compounds with similar structures demonstrated potent cytotoxicity against various cancer cell lines, such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The IC50 values for these compounds were reported to be notably lower than standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)Reference
This compoundA54940.54
This compoundCaco-229.77

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the chloro and methylsulfanyl groups in the molecular structure appears to enhance its antimicrobial properties .

Anti-inflammatory Effects

Pyrimidine derivatives are recognized for their anti-inflammatory capabilities. Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines in various models. Studies have demonstrated that these compounds can significantly reduce inflammation markers in animal models of paw edema, exhibiting inhibition rates comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of several pyrimidine derivatives, including our compound of interest. The results indicated a marked reduction in cell viability in treated groups compared to controls, with statistical significance (p < 0.05) observed across multiple concentrations.
  • Antimicrobial Efficacy : In a comparative study of antimicrobial activities, the compound was tested against a panel of pathogens. Results showed that it inhibited bacterial growth effectively at concentrations as low as 0.0227 µM against E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-(4-fluorophenyl)piperazino)-2-(methylsulfanyl)pyrimidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of functional groups. For example:

  • Step 1 : Introduction of the piperazine moiety via Buchwald-Hartwig coupling or SNAr (nucleophilic aromatic substitution) using 4-(4-fluorophenyl)piperazine.
  • Step 2 : Chlorination at the 4-position of the pyrimidine core using POCl₃ or similar reagents.
  • Step 3 : Thioether formation (methylsulfanyl group) via reaction with NaSMe or MeSH under basic conditions. Intermediate characterization relies on NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) to confirm regiochemistry and purity .

Q. How is the molecular structure of this compound validated, and what key spectroscopic data are used?

Structural validation combines X-ray crystallography (for crystalline derivatives) and 2D NMR (e.g., HSQC, HMBC). Key data include:

  • ¹H NMR : Resonances for the piperazine protons (δ 2.8–3.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.2 ppm).
  • ¹³C NMR : Peaks for the pyrimidine carbons (C4-Cl at ~150 ppm, C2-SMe at ~165 ppm).
  • Mass Spec : Molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₁₅ClFN₅S: ~368.8 g/mol) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies suggest kinase inhibition (e.g., EGFR, VEGFR) and CNS activity due to the piperazine moiety’s affinity for serotonin/dopamine receptors. In vitro assays (IC₅₀ values) and molecular docking are used to evaluate these effects .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the methylsulfanyl group?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of SMe⁻.
  • Catalysis : Use of CuI or Pd catalysts for Ullmann-type coupling in thioether formation.
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., over-oxidation to sulfones). HPLC monitoring (C18 columns, UV detection) tracks progress .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, serum concentration) or compound purity . Strategies include:

  • Dose-response validation : Re-testing under standardized protocols (e.g., NIH/WHO guidelines).
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites.
  • Structural analogs : Compare activity with derivatives lacking the fluorophenyl or piperazine groups to isolate pharmacophores .

Q. What advanced techniques are used to study target interactions and binding kinetics?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray co-crystallography : Resolves 3D binding modes with enzymes like kinases .

Q. How are computational methods applied to predict and optimize the compound’s pharmacokinetics?

  • ADMET prediction : Tools like SwissADME or ADMETlab estimate solubility, CYP450 metabolism, and blood-brain barrier penetration.
  • MD simulations : Assess stability of receptor-ligand complexes over nanoseconds (e.g., GROMACS/AMBER).
  • QSAR modeling : Links structural descriptors (e.g., logP, polar surface area) to activity data for lead optimization .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Validation

StepReaction TypeKey ReagentsCharacterization Method
1Piperazine coupling4-(4-Fluorophenyl)piperazine, Pd(OAc)₂¹H NMR, ESI-MS
2ChlorinationPOCl₃, DMF¹³C NMR, X-ray
3Thioether formationNaSMe, K₂CO₃HPLC, HRMS

Q. Table 2. Common Biological Assays and Parameters

Assay TypeTargetReadoutReference
Kinase inhibitionEGFRIC₅₀ (nM)
Receptor binding5-HT₁AKi (nM)
CytotoxicityHeLa cellsCC₅₀ (µM)

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